(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Overview
Description
The compound "(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. The related compounds mentioned in the provided papers include derivatives of pyrrolidinyl methanone with potential inhibitory effects on aldose reductase, anti-inflammatory, and anti-ulcer activities, as well as antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves different synthetic strategies. For instance, a bioisostere of an aldose reductase inhibitor was synthesized with an IC(50) value in the submicromolar range, indicating potent in vitro activity . Another paper describes a one-pot synthesis of a tert-butyl pyrrol-3-yl phenyl methanone derivative using acetophenone and trimethylacetaldehyde, showcasing an economical method for synthesizing pyrrole derivatives . Additionally, a series of novel aryl pyrrol-3-yl thiophen-2-yl methanone derivatives were synthesized from chalcones and toluenesulfonylmethyl isocyanide (TosMIC), indicating a sequential addition reaction strategy .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrrolidinyl methanone moiety, which is a common feature in the synthesized derivatives. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry . In some cases, X-ray single crystal diffraction is used to determine the precise molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of these compounds involves various reactions. For example, the reduction of acylpyrroles leads to the formation of different products depending on the reducing agents used, such as zinc with ammonium chloride or sodium hydroxide . The reactivity of these compounds under different conditions can lead to the formation of a diverse range of products, which is important for the development of new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents on the phenyl and pyrrolidinyl rings can affect properties such as solubility, melting point, and biological activity. Theoretical calculations, such as density functional theory (DFT), can provide insights into the stability and reactivity of these molecules . Organotin(IV) complexes derived from a related hydroxyphenyl pyrrolidinyl methanone compound have been characterized by various spectroscopic techniques and showed promising antibacterial activities, suggesting potential drug applications .
Scientific Research Applications
Synthesis and Characterization
- Organotin(IV) Complexes : (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone has been used to synthesize new organotin(IV) complexes. These complexes exhibit potential as drugs due to their significant antibacterial activities, as demonstrated against various microbes (Singh, Singh, & Bhanuka, 2016).
Chemical Synthesis and Reactions
- New Synthesis Methods : This compound is involved in the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system, showcasing its utility in creating complex organic structures (Kimbaris & Varvounis, 2000).
- Role in Aldose Reductase Inhibitory Activity : Methoxy-substituted derivatives of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone have been explored for their inhibitory activity on aldose and aldehyde reductase, potentially beneficial for treating long-term complications of diabetes (Chatzopoulou et al., 2011).
Advanced Materials and Molecular Structure Analysis
- Synthesis of Fused Chromone–Pyrimidine Hybrids : This compound plays a role in synthesizing novel functionalized chromone-pyrimidine hybrids through the ANRORC reaction, highlighting its significance in material chemistry (Sambaiah et al., 2017).
- Crystal Structure Analysis : Studies have been conducted to determine the crystal and molecular structure of related compounds, enhancing the understanding of its physical and chemical properties (Lakshminarayana et al., 2009).
Pharmaceutical and Medicinal Applications
- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial activities, suggesting its potential in the development of new antimicrobial agents (Kumar et al., 2012).
Future Directions
The future directions of research on (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone and similar compounds could involve further exploration of their bioactivity and potential applications in drug discovery . The stereogenicity of carbons in the pyrrolidine ring, a feature of this compound, could lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Mechanism of Action
Target of Action
This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Alkylaminophenol compounds, which this compound is a part of, have been used frequently in cancer treatment . The specific pathways and their downstream effects are yet to be elucidated.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Alkylaminophenol compounds have been found to have antiproliferative action against cancer cells . More research is needed to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with organotin (IV) complexes, acting as a tridentate ligand coordinating through thiolate sulfur, azomethine nitrogen, and phenoxide oxygen atoms . These interactions suggest that this compound can influence the activity of enzymes and proteins involved in these complexes, potentially altering their biochemical functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with organotin (IV) complexes suggests a potential mechanism of enzyme inhibition or activation through coordination with metal ions . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
properties
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMYAVIKBNKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589527 | |
Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478929-28-1 | |
Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.